molecular formula C8H15NO4 B558033 Boc-beta-Ala-OH CAS No. 3303-84-2

Boc-beta-Ala-OH

Cat. No.: B558033
CAS No.: 3303-84-2
M. Wt: 189.21 g/mol
InChI Key: WCFJUSRQHZPVKY-UHFFFAOYSA-N
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Description

Boc-beta-Ala-OH, also known as N-tert-Butoxycarbonyl-beta-alanine, is a derivative of beta-alanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol .

Mechanism of Action

Target of Action

Boc-beta-Ala-OH, also known as Boc-beta-alanine, is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . It is primarily used as a PROTAC linker in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the compound to link a ligand for a protein of interest to an E3 ligase ligand, creating a PROTAC . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

As a PROTAC linker, this compound plays a crucial role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, maintaining cellular homeostasis . By linking a protein of interest to an E3 ligase, this compound facilitates the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

The pharmacokinetics of this compound, as part of a PROTAC, would depend on the specific PROTAC in which it is incorporated. Generally, PROTACs are designed to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure their bioavailability and effectiveness . .

Result of Action

The primary result of this compound’s action is the targeted degradation of specific proteins . By facilitating the ubiquitination of these proteins, this compound enables their recognition and degradation by the proteasome . This can have various molecular and cellular effects, depending on the function of the degraded protein .

Action Environment

The action of this compound, like all biochemical reactions, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules . For example, the deprotection of the Boc group requires mild acidic conditions . Additionally, the stability and efficacy of the compound could be affected by these factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-beta-Ala-OH is typically synthesized through the reaction of beta-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The compound is often produced in high purity (≥99%) for use in various applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Boc-beta-Ala-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protecting group for the amino group of beta-alanine. This allows for the selective formation of peptide bonds without unwanted side reactions .

In biology and medicine, this compound is used to synthesize peptide-based drugs and biomolecules. It is also employed in the development of novel therapeutic agents and diagnostic tools. In industry, the compound is used in the production of various chemicals and materials, including polymers and coatings .

Comparison with Similar Compounds

  • Boc-Gly-OH (N-tert-Butoxycarbonyl-glycine)
  • Boc-Ala-OH (N-tert-Butoxycarbonyl-alanine)
  • Boc-GABA-OH (N-tert-Butoxycarbonyl-gamma-aminobutyric acid)

Comparison: Boc-beta-Ala-OH is unique in its structure due to the presence of a beta-alanine backbone, which provides distinct properties compared to other Boc-protected amino acids. For example, Boc-Gly-OH and Boc-Ala-OH have different side chains, leading to variations in their reactivity and applications. Boc-GABA-OH, on the other hand, has a longer carbon chain, which affects its use in peptide synthesis and other chemical reactions .

Biological Activity

Boc-beta-Ala-OH, or N-tert-butyloxycarbonyl-beta-alanine, is a derivative of beta-alanine that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, highlighting its synthesis, biological properties, and applications in peptide synthesis and drug development.

This compound is synthesized through a variety of methods that typically involve the protection of the amino group with a Boc group to enhance stability during chemical reactions. The compound is often used as a building block in peptide synthesis due to its ability to form stable amide bonds.

Table 1: Synthesis Conditions for this compound

Reaction ConditionsYieldComments
Dry THF, -25°C, 3h93%High yield with minimal side reactions .
DMF, 20°C, 16h93%Effective for coupling with other amino acids .

2. Biological Activity

This compound exhibits several biological activities that make it a valuable compound in medicinal chemistry and biochemistry:

  • Peptidomimetic Properties : As a component of β-peptides, this compound contributes to the stability and bioactivity of peptide analogs. β-Peptides are resistant to enzymatic degradation, making them suitable for therapeutic applications .
  • Chelating Agent : In studies involving dipeptides like histidine-Boc-beta-alanine, the compound has shown potential as a chelating agent for metal ions. This property is crucial in biological systems where metal ions play significant roles in enzyme activity and metabolic pathways .
  • Neuroprotective Effects : Research indicates that beta-alanine derivatives may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by modulating neurotransmitter systems .

3. Applications in Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS) due to its favorable chemical properties:

  • Coupling Reactions : It can be effectively coupled with various amino acids to form peptides. The use of Boc protection allows for selective deprotection during synthesis, facilitating the assembly of complex peptides .
  • Stability Against Peptidases : β-Peptides containing this compound exhibit enhanced stability against proteolytic enzymes, which is beneficial for oral bioavailability in therapeutic applications .

4. Case Studies

Several studies have demonstrated the utility of this compound in synthesizing biologically active compounds:

  • Histidine-Beta-Alanine Dipeptide : This dipeptide was synthesized using this compound and showed significant chelating properties with various metal ions. The study highlighted its potential as a therapeutic agent for conditions requiring metal ion regulation .
  • Cyclopolypeptides : Research involving cyclopolypeptides derived from Boc-protected dipeptides has shown promising antibacterial and antifungal activities. These findings support the potential use of this compound in developing new antimicrobial agents .

5. Conclusion

This compound is a versatile compound with significant biological activity and applications in peptide synthesis and drug development. Its stability, ability to form peptidomimetics, and chelating properties make it an essential building block in modern medicinal chemistry. Ongoing research into its biological effects may further elucidate its potential therapeutic roles.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFJUSRQHZPVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186697
Record name N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3303-84-2
Record name BOC-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3303-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine
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Record name N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,1-dimethylethoxy)carbonyl]-β-alanine
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Synthesis routes and methods

Procedure details

Triethylamine (6.2 mL, 45 mmol) was added to a solution of 3-aminopropionic acid (2.67 g, 30.0 mmol) in 50% aqueous dioxane (30 mL). BOC-ON (8.15 g, 33.1 mmol) was added and the reaction stirred for 3 h at room temperature. The reaction solution was diluted with H2O (40 mL) and ethyl acetate (60 mL). The aqueous layer was isolated, washed with ethyl acetate, and acidified with a 5% citric acid solution. The aqueous layer was subsequently extracted with ethyl acetate. The organic fractions were combined and evaporated to yield L2 as a cream solid (3.64 g, 62.8%). 1H NMR (d6-DMSO, 300 MHz): δ 1.35 (s, 9H, CH3), 2.33 (t, 2H, CH2), 3.11 (q, 2H, CH2), 6.67 (t, 1H, NH).
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Yield
62.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can Boc-beta-alanine be used to attach molecules to surfaces for electrochemical applications?

A1: Yes, Boc-beta-alanine can act as a linker molecule for attaching redox-active molecules to electrode surfaces. [] Researchers successfully tethered Boc-beta-alanine to glassy carbon electrodes via electrochemical oxidation. After removing the Boc protecting group, they coupled anthraquinone, a model redox molecule, to the exposed amine group. This method allowed for controlled modification of the electrode surface and facilitated electron transfer studies with the attached anthraquinone. []

Q2: How does the structure of Boc-beta-alanine influence its binding affinity within a self-assembled molecular capsule?

A2: While the provided research focuses on Boc-L-alanine alkyl esters and doesn't explicitly study Boc-beta-alanine in this context, it highlights the importance of guest molecule size and conformation for binding within the capsule. [] We can infer that the extended structure of Boc-beta-alanine, compared to its alpha-alanine counterpart, might influence its ability to fit and bind within the confines of the capsule. Further research would be needed to definitively characterize these interactions.

Q3: Are there efficient methods for incorporating Boc-beta-alanine into larger peptide sequences?

A3: Although not using Boc-beta-alanine specifically, the research on solid-phase synthesis of polyamides provides valuable insight. [] The study demonstrates the successful incorporation of Boc-protected amino acids, including Boc-Py-OBt ester and Boc-Im acid, into polyamide chains using solid-phase synthesis. This suggests that similar methodologies could be adapted for incorporating Boc-beta-alanine into peptide sequences with high coupling yields, expanding the possibilities for peptide design and synthesis. []

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